molecular formula C21H24N2O3 B2752183 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide CAS No. 941996-70-9

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2752183
CAS No.: 941996-70-9
M. Wt: 352.434
InChI Key: QKPIGJNBVAAOGC-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.

    Coupling with Methoxyphenyl Propanamide: The final step involves coupling the acetylated quinoline with 3-(4-methoxyphenyl)propanamide using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of organic semiconductors.

Biology

    Antimicrobial Agents: Quinoline derivatives are studied for their potential as antibiotics or antifungal agents.

    Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial with additional uses in treating lupus.

Uniqueness

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” is unique due to its specific substitution pattern, which may confer unique biological activities or chemical properties not seen in other quinoline derivatives.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-14-18(8-11-20(17)23)22-21(25)12-7-16-5-9-19(26-2)10-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPIGJNBVAAOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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